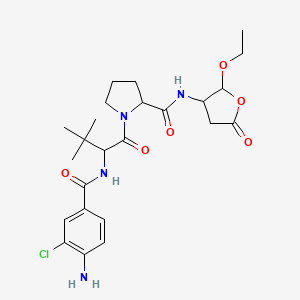

VX-765

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H33ClN4O6 |

|---|---|

Molecular Weight |

509.0 g/mol |

IUPAC Name |

1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-(2-ethoxy-5-oxooxolan-3-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31) |

InChI Key |

SJDDOCKBXFJEJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of VX-765: A Technical Guide to Caspase-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of VX-765, a potent and selective inhibitor of caspase-1. This compound, also known as Belnacasan, is a clinical-stage investigational drug that has garnered significant interest for its therapeutic potential in a range of inflammatory and autoimmune diseases.[1][2] This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used to characterize its function.

Executive Summary

This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, VRT-043198.[2][3] VRT-043198 is a potent, selective, and reversible inhibitor of caspase-1, a key enzyme in the innate immune system.[4][5] The primary mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of caspase-1, thereby blocking its enzymatic activity.[6] This inhibition prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6] Furthermore, this compound has been shown to inhibit pyroptosis, a pro-inflammatory form of programmed cell death, by preventing the caspase-1-mediated cleavage of gasdermin D (GSDMD).[5][6]

From Prodrug to Active Inhibitor: The Conversion of this compound

This compound is designed as a prodrug to enhance its oral absorption and overall pharmacokinetic profile.[3][7] Following administration, it undergoes rapid conversion to its active form, VRT-043198, primarily through the action of plasma and liver esterases.[3][8] This conversion is essential for its inhibitory activity, as VRT-043198 is the molecule that directly interacts with and inhibits caspase-1.[4][5] The efficient in vivo conversion ensures that therapeutic concentrations of the active inhibitor are achieved.[9]

Figure 1. Conversion of this compound to its active metabolite VRT-043198.

Molecular Mechanism of Caspase-1 Inhibition

VRT-043198 acts as a potent inhibitor of caspase-1 by forming a reversible covalent bond with the catalytic cysteine residue (Cys-285) in the enzyme's active site.[4][6] This interaction blocks the substrate-binding and catalytic functions of caspase-1, preventing it from processing its downstream targets. The peptidic scaffold of VRT-043198 contributes to its high affinity and selectivity for caspase-1.[4][10]

The Inflammasome Signaling Pathway and this compound's Point of Intervention

Caspase-1 is activated within large multiprotein complexes known as inflammasomes.[11] These complexes assemble in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[12] Upon activation, the inflammasome recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage. Active caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[11] It also cleaves GSDMD, leading to the formation of pores in the cell membrane and inducing pyroptosis.[5][12] this compound, through its active form VRT-043198, directly inhibits the enzymatic activity of activated caspase-1, thus blocking all of these downstream inflammatory events.[5][6]

Figure 2. this compound's mechanism of action within the inflammasome signaling pathway.

Quantitative Data on this compound and VRT-043198 Activity

The potency and selectivity of VRT-043198 have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

| Parameter | Enzyme | Value | Reference |

| Ki | Caspase-1 | 0.8 nM | [3][8] |

| Ki | Caspase-4 | 0.6 nM | [8] |

| IC50 | Caspase-1 | 11.5 nM | [4] |

| Selectivity | Caspase-3, -6, -7, -8, -9 | 100- to 10,000-fold | [3][8] |

Table 1: Biochemical Potency and Selectivity of VRT-043198

| Cell Type | Assay | IC50 | Reference |

| Human PBMCs | LPS-stimulated IL-1β release | 0.67 ± 0.55 nM | [8] |

| Human Whole Blood | LPS-stimulated IL-1β release | 1.9 ± 0.80 nM | [8] |

Table 2: Cellular Activity of VRT-043198

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Caspase-1 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of VRT-043198 against purified recombinant human caspase-1.

Materials:

-

Purified recombinant human caspase-1 enzyme

-

Fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

VRT-043198 (or other test compounds)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of VRT-043198 in assay buffer.

-

In a 96-well plate, add the diluted VRT-043198 or vehicle control.

-

Add purified caspase-1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC) over time using a plate reader.

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular IL-1β Release Assay in Human PBMCs

Objective: To assess the ability of this compound (as its active metabolite VRT-043198) to inhibit the release of IL-1β from primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

-

Lipopolysaccharide (LPS)

-

ATP

-

This compound (or VRT-043198)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate the PBMCs in a 96-well plate at a density of approximately 1-2 x 105 cells per well.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

Treat the cells with a serial dilution of this compound or vehicle control for 1 hour.

-

Stimulate the inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Plot the IL-1β concentration against the logarithm of the inhibitor concentration to determine the IC50 value.

Figure 3. Experimental workflow for the cellular IL-1β release assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of caspase-1. Its mechanism of action is centered on the inhibition of this critical inflammatory enzyme by its active metabolite, VRT-043198. By blocking the processing of key pro-inflammatory cytokines and preventing pyroptotic cell death, this compound represents a promising therapeutic strategy for a multitude of inflammatory disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other caspase-1 inhibitors in both basic research and drug development settings.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Belnacasan - Wikipedia [en.wikipedia.org]

- 3. This compound (Belnacasan) | Caspase-1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mouse-tissue-lysis.com [mouse-tissue-lysis.com]

- 6. invivogen.com [invivogen.com]

- 7. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VX-765 in the NLRP3 Inflammasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. VX-765 (Belnacasan), a potent and selective inhibitor of caspase-1, represents a promising therapeutic agent for targeting this pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action within the NLRP3 inflammasome signaling cascade, and detailed experimental protocols for its evaluation. Quantitative data on its inhibitory activity are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to the NLRP3 Inflammasome Pathway

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases. Its activation is a two-step process:

-

Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

Upon activation, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound: A Potent Caspase-1 Inhibitor

This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[1] VRT-043198 is a potent, selective, and reversible inhibitor of caspase-1.[1][2] By targeting caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, thereby mitigating the inflammatory response.[3]

Mechanism of Action

VRT-043198, the active form of this compound, acts as a covalent inhibitor of caspase-1. It specifically targets the catalytic cysteine residue within the active site of the enzyme, thereby preventing its proteolytic activity.[3] This inhibition is highly selective for caspase-1 and the closely related caspase-4, with significantly less activity against other caspases.[4]

Recent studies have also suggested a novel role for this compound in suppressing the assembly of the NLRP3 inflammasome itself.[5] Furthermore, this compound has been shown to promote mitophagy and efferocytosis, cellular processes that are crucial for resolving inflammation.[5]

Quantitative Data on this compound and VRT-043198 Activity

The following tables summarize the in vitro inhibitory activity of this compound and its active metabolite, VRT-043198, against various caspases.

| Compound | Target | Assay Type | Value | Reference |

| VRT-043198 | Caspase-1 | Ki | 0.8 nM | [4][6][7] |

| VRT-043198 | Caspase-4 | Ki | <0.6 nM | [4][6][7] |

| VRT-043198 | Caspase-1 | IC50 | 11.5 nM | [2] |

| VRT-043198 | Caspase-1 | IC50 (PBMCs) | 0.67 ± 0.55 nM | [4] |

| VRT-043198 | Caspase-1 | IC50 (Whole Blood) | 1.9 ± 0.80 nM | [4] |

| This compound | IL-1β release (LPS-induced, human PBMCs) | IC50 | ~0.7 µM | [6][7] |

| Caspase | VRT-043198 Selectivity (Fold vs. Caspase-1) | Reference |

| Caspase-3 | >100 | [4] |

| Caspase-6 | >100 | [4] |

| Caspase-7 | >100 | [4] |

| Caspase-8 | >100 | [4] |

| Caspase-9 | >100 | [4] |

Experimental Protocols

In Vitro Evaluation of this compound in THP-1 Cells

This protocol describes the induction of the NLRP3 inflammasome in the human monocytic cell line THP-1 and the evaluation of the inhibitory effect of this compound.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human IL-1β

-

Reagents for LDH cytotoxicity assay

Protocol:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 105 cells/well and treat with 100 ng/mL PMA for 48-72 hours.

-

After differentiation, wash the cells with PBS to remove PMA and non-adherent cells.

-

-

Priming:

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS in fresh RPMI-1640 medium for 3-4 hours.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the LPS-primed cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

-

NLRP3 Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding 5 mM ATP to the wells and incubate for 45-60 minutes.

-

-

Sample Collection and Analysis:

-

Centrifuge the plates at 500 x g for 5 minutes.

-

Collect the cell culture supernatants for the measurement of IL-1β secretion by ELISA and LDH release by cytotoxicity assay, according to the manufacturer's instructions.

-

Western Blot Analysis of Caspase-1 Cleavage

This protocol outlines the detection of active caspase-1 (p20 subunit) by Western blot.

Materials:

-

Cell lysates from the in vitro experiment

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against human caspase-1 (recognizing both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: The NLRP3 inflammasome pathway and the inhibitory action of this compound on Caspase-1.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for evaluating this compound's effect on NLRP3 inflammasome activation in THP-1 cells.

Conclusion

This compound is a well-characterized and highly selective inhibitor of caspase-1, a key effector enzyme in the NLRP3 inflammasome pathway. Its ability to block the production of mature IL-1β and IL-18, coupled with its potential to suppress inflammasome assembly and promote inflammatory resolution, makes it a valuable tool for research and a promising candidate for the treatment of NLRP3-mediated inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in this field.

References

- 1. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | Sciety [sciety.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. benchchem.com [benchchem.com]

- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of VX-765 (Belnacasan): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VX-765, also known as Belnacasan, is an orally bioavailable prodrug developed by Vertex Pharmaceuticals that has been a significant tool in the exploration of inflammatory pathways.[1] Following administration, this compound is rapidly converted in vivo to its active metabolite, VRT-043198, a potent and selective inhibitor of caspase-1 and caspase-4.[1][2] These caspases are key enzymes in the inflammatory cascade, responsible for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] By targeting this pathway, this compound has been investigated as a potential therapeutic agent for a variety of inflammatory and autoimmune diseases, as well as neurological conditions such as epilepsy.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways.

Introduction: Targeting the Inflammasome

The innate immune system utilizes intracellular protein complexes called inflammasomes to detect pathogenic and sterile danger signals.[6] A central function of inflammasomes is the activation of caspase-1, a cysteine protease that plays a pivotal role in inflammation.[2] Activated caspase-1 proteolytically cleaves the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms.[2] Dysregulation of this pathway is implicated in a wide range of diseases, making caspase-1 an attractive therapeutic target.[3] this compound was developed as a selective inhibitor of caspase-1 to modulate this inflammatory response.[1]

Mechanism of Action

This compound is a prodrug that is inactive in its initial form. Upon oral administration, it is rapidly absorbed and metabolized by plasma esterases to its active form, VRT-043198.[2] VRT-043198 acts as a reversible covalent inhibitor of caspase-1 and caspase-4 by modifying the catalytic cysteine residue in the active site of these enzymes.[2] This inhibition prevents the processing and subsequent release of IL-1β and IL-18, thereby dampening the inflammatory response.[2] VRT-043198 exhibits high selectivity for caspase-1 and caspase-4 over other caspases, minimizing off-target effects.[7]

Quantitative Data

The inhibitory potency of VRT-043198 and the in vitro efficacy of this compound have been characterized in various assays.

| Parameter | Target | Value | Assay System | Reference |

| Ki | Caspase-1 | 0.8 nM | Recombinant human enzyme | [7] |

| Ki | Caspase-4 | <0.6 nM | Recombinant human enzyme | [7] |

| IC50 | Caspase-1 | 11.5 nM | Recombinant human enzyme | [8] |

| IC50 | Caspase-4 | 14.5 nM | Recombinant human enzyme | [9] |

| IC50 | Caspase-5 | 10.6 nM | Recombinant human enzyme | [9] |

| IC50 | Caspase-8 | 3.3 nM | Recombinant human enzyme | [9] |

| IC50 | Caspase-9 | 5.07 nM | Recombinant human enzyme | [9] |

| IC50 | Caspase-3 | >10,000 nM | Recombinant human enzyme | [9] |

| IC50 | Caspase-6 | >10,000 nM | Recombinant human enzyme | [9] |

| IC50 | Caspase-7 | >10,000 nM | Recombinant human enzyme | [9] |

| IC50 (IL-1β release) | - | 0.67 ± 0.55 nM | LPS-stimulated human PBMCs | [7] |

| IC50 (IL-1β release) | - | 1.9 ± 0.80 nM | LPS-stimulated human whole blood | [7] |

Table 1: In Vitro Inhibitory Activity of VRT-043198

| Animal Model | Dose/Regimen | Key Findings | Reference |

| Mouse Collagen-Induced Arthritis | 100 mg/kg, i.p., twice daily | Significantly reduced joint clinical scores, bone erosion, and serum IL-1β levels. | [10] |

| LPS-Induced Inflammation (Mouse) | 25-200 mg/kg, oral gavage | Dose-dependent reduction of serum IL-1β levels. | [7] |

| Chronic Epilepsy (Mouse) | 12.5-200 mg/kg, systemic administration | Dose-dependent reduction in chronic epileptic activity. | [11] |

| HIV-1 Infection (Humanized Mice) | 200 mg/kg, i.p., daily | Reduced viral load, total HIV-1 DNA, and inflammatory cytokines (TNF-α, IL-18). | [12] |

Table 2: Preclinical In Vivo Efficacy of this compound

Experimental Protocols

In Vitro Caspase-1 Enzymatic Assay (Fluorometric)

This assay directly measures the ability of VRT-043198 to inhibit the enzymatic activity of purified caspase-1.

-

Reagents and Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate: Ac-YVAD-AFC (7-amino-4-trifluoromethyl coumarin)

-

Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2

-

VRT-043198

-

96-well black microplate

-

Fluorometer (Ex/Em = 400/505 nm)

-

-

Procedure:

-

Prepare serial dilutions of VRT-043198 in Assay Buffer.

-

Add recombinant caspase-1 to each well of the microplate.

-

Add the diluted VRT-043198 solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the Ac-YVAD-AFC substrate to each well.

-

Immediately measure the fluorescence intensity over time using a fluorometer.

-

Calculate the rate of substrate cleavage and determine the IC50 value for VRT-043198.[12][13][14][15]

-

LPS-Induced IL-1β Release in Human Whole Blood

This assay assesses the ability of this compound to inhibit caspase-1 activity in a more physiologically relevant ex vivo system.

-

Reagents and Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

RPMI 1640 medium

-

ELISA kit for human IL-1β

-

-

Procedure:

-

Dilute whole blood with RPMI 1640 medium.

-

Add various concentrations of this compound to the diluted blood and incubate for a short period (e.g., 30 minutes).

-

Stimulate the blood with LPS (e.g., 1 µg/mL) to induce pro-IL-1β production and inflammasome activation.

-

Incubate for a specified time (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Centrifuge the samples to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.[16][17]

-

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

-

Animal Model:

-

DBA/1 mice (male, 8-10 weeks old)

-

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Administer a primary immunization of the emulsion intradermally at the base of the tail.

-

Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[18][19][20]

-

-

Treatment:

-

Administer this compound (e.g., 100 mg/kg, intraperitoneally, twice daily) or vehicle starting from the day of the booster immunization for a specified duration.[10]

-

-

Endpoint Analysis:

-

Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day based on a graded scale (e.g., 0-4).

-

Histopathology: At the end of the study, collect joints, fix, decalcify, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Cytokine Measurement: Collect blood at sacrifice and measure serum levels of IL-1β and other cytokines by ELISA.

-

Clinical Development

This compound has been evaluated in Phase 2 clinical trials for psoriasis and epilepsy.

Psoriasis (NCT00205465)

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and tolerability of this compound in patients with chronic plaque psoriasis.[8][21] The study was initiated in 2005.[21] While the trial was completed, detailed results have not been formally published in peer-reviewed literature.

Epilepsy (NCT01048255)

A Phase 2a, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and efficacy of this compound as an adjunctive treatment in adults with treatment-resistant partial epilepsy.[22][23] The study enrolled 60 patients who received 900 mg of this compound or placebo three times daily for six weeks.[4][24] The primary endpoint was safety and tolerability, which was met, with this compound showing a similar safety profile to placebo.[4] While the study did not show a statistically significant reduction in seizure frequency, a positive trend was observed, suggesting that a longer duration of treatment might be needed to see a more robust clinical effect.[4][24] A subsequent Phase 2b study was planned but was later terminated.[22]

Conclusion

This compound has been a valuable pharmacological tool for elucidating the role of the caspase-1/inflammasome pathway in a multitude of inflammatory and neurological disease models. Its development as an orally bioavailable prodrug of a potent and selective caspase-1/4 inhibitor represented a significant advancement in the field. While clinical development for psoriasis and epilepsy did not lead to market approval, the extensive preclinical and clinical data generated for this compound continue to inform the ongoing research and development of novel anti-inflammatory therapeutics targeting the inflammasome cascade. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Vertex Announces Completion of Phase 2 Study of this compound in People with Epilepsy who did not Respond to Previous Treatment | Vertex Pharmaceuticals [investors.vrtx.com]

- 5. Belnacasan - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interleukin-1β biosynthesis inhibition reduces acute seizures and drug resistant chronic epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. cephamls.com [cephamls.com]

- 15. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 16. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. chondrex.com [chondrex.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. alzdiscovery.org [alzdiscovery.org]

- 23. This compound--a-novel--investigational-anti-inflammatory-agent-which-inhibits-IL-1?-production--Proof-of-concept-trial-for-refractory-partial-onset-seizures [aesnet.org]

- 24. pharmatimes.com [pharmatimes.com]

VX-765: A Technical Guide to its Chemical Structure and Physicochemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of VX-765 (Belnacasan), a potent and selective inhibitor of caspase-1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the inflammasome pathway.

Chemical Identity and Structure

This compound, also known as Belnacasan, is a key investigational compound in the field of inflammation and autoimmune disease research.[1] It is a dipeptide prodrug that is orally bioavailable and is metabolically converted in vivo to its active form, VRT-043198.[1][2] This active metabolite is a potent inhibitor of caspase-1 and caspase-4.[2][3]

The chemical and structural details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide[4] |

| Synonyms | Belnacasan, VX 765[4] |

| CAS Number | 273404-37-8[2] |

| Molecular Formula | C₂₄H₃₃ClN₄O₆[4] |

| Molecular Weight | 509.00 g/mol [1] |

| SMILES | CCO[C@H]1--INVALID-LINK--NC(=O)[C@@H]2CCCN2C(=O)--INVALID-LINK--NC(=O)C3=CC(=C(C=C3)N)Cl[4] |

| InChI Key | SJDDOCKBXFJEJB-MOKWFATOSA-N[4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its application in experimental settings and for the development of drug delivery systems. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | Data not readily available | |

| Boiling Point | 779.0 ± 60.0 °C at 760 mmHg | |

| Solubility | Insoluble in water; ≥313 mg/mL in DMSO; ≥50.5 mg/mL in Ethanol (with sonication) | |

| logP | 0.83 | |

| pKa | Data not readily available | |

| Density | 1.3 ± 0.1 g/cm³ |

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug, which is rapidly converted by plasma and liver esterases into its active metabolite, VRT-043198.[2] VRT-043198 is a potent and selective inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), and caspase-4.[2][3] These caspases are critical components of the inflammasome, a multiprotein complex that plays a central role in the innate immune response.

The activation of the NLRP3 inflammasome, a well-characterized inflammasome, leads to the cleavage of pro-caspase-1 into its active form. Activated caspase-1 then proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms, which are subsequently secreted from the cell. By inhibiting caspase-1, VRT-043198 blocks the production of mature IL-1β and IL-18, thereby suppressing the inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Caspase-1 Inhibition Assay (Cell-Free)

This protocol describes a method to determine the inhibitory activity of this compound's active metabolite on purified caspase-1 enzyme.

Materials:

-

Recombinant human caspase-1

-

VRT-043198 (active metabolite of this compound)

-

Caspase-1 substrate (e.g., Ac-YVAD-AMC)

-

Assay buffer (e.g., 10 mM Tris, pH 7.5, 0.1% (w/v) CHAPS, 1 mM dithiothreitol)[3]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of VRT-043198 in DMSO.

-

In a 96-well black microplate, add the desired concentrations of VRT-043198 diluted in assay buffer. Include a vehicle control (DMSO).

-

Add recombinant human caspase-1 to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the caspase-1 substrate to each well.

-

Immediately begin kinetic measurement of fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of VRT-043198 and calculate the IC₅₀ value.[3]

IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the procedure to measure the effect of this compound on IL-1β release from stimulated human PBMCs.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

This compound

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

RPMI-1640 medium supplemented with 10% FBS

-

Human IL-1β ELISA kit

-

96-well tissue culture plate

-

Centrifuge

Procedure:

-

Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Seed the PBMCs in a 96-well tissue culture plate at a density of 2-5 x 10⁵ cells/well in RPMI-1640 medium with 10% FBS and allow them to adhere for 2-4 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.

-

Stimulate the inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) and incubate for an additional 30-60 minutes.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-1β release for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of the inflammasome and caspase-1 in various physiological and pathological processes. Its oral bioavailability and selective inhibition of caspase-1 make it a promising candidate for the development of novel anti-inflammatory therapeutics. This guide provides essential information on its chemical structure, physicochemical properties, and key experimental protocols to facilitate further research and drug development efforts.

References

VX-765 as a selective inhibitor of caspase-1 and caspase-4

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VX-765, also known as Belnacasan, is a potent and orally bioavailable investigational drug that functions as a selective inhibitor of inflammatory caspases, specifically caspase-1 and caspase-4. Developed by Vertex Pharmaceuticals, this compound is a prodrug that is rapidly converted in the body to its active metabolite, VRT-043198.[1][2][3] This conversion is facilitated by plasma and liver esterases.[3] VRT-043198 exhibits high affinity and selectivity for caspase-1 and caspase-4, enzymes that play a critical role in innate immunity and inflammatory signaling pathways.[1][4] By targeting these caspases, this compound has demonstrated significant anti-inflammatory and neuroprotective effects in a variety of preclinical models, suggesting its therapeutic potential in a range of inflammatory diseases, including epilepsy, rheumatoid arthritis, and neurodegenerative disorders.[2][5]

Mechanism of Action

The active metabolite of this compound, VRT-043198, acts as a potent, irreversible inhibitor of caspase-1 and caspase-4.[5] The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the active site of these enzymes.[1] This targeted action effectively blocks the proteolytic activity of caspase-1 and caspase-4, thereby preventing the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][6] Furthermore, inhibition of these caspases has been shown to block pyroptosis, a form of pro-inflammatory programmed cell death.[1]

Signaling Pathways

Caspase-1 and caspase-4 are key mediators in distinct but interconnected inflammatory signaling pathways.

Canonical Inflammasome Pathway (Caspase-1)

Caspase-1 is the effector enzyme of the canonical inflammasome pathway.[7][8] This pathway is activated by a range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). These stimuli trigger the assembly of a multiprotein complex called the inflammasome, which typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[8][9] Within the inflammasome, pro-caspase-1 undergoes proximity-induced auto-activation, leading to the formation of the active caspase-1 enzyme.[8] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[8] Active caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and inducing pyroptosis.[8]

Caption: Canonical inflammasome pathway and the inhibitory action of this compound.

Non-Canonical Inflammasome Pathway (Caspase-4)

Caspase-4 (and its mouse ortholog, caspase-11) is the central mediator of the non-canonical inflammasome pathway, which is primarily activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[10] Unlike the canonical pathway, caspase-4 activation does not rely on an upstream sensor protein complex. Instead, the CARD domain of pro-caspase-4 directly binds to intracellular LPS, leading to its oligomerization and activation.[10] Active caspase-4 does not directly process pro-IL-1β or pro-IL-18. Its primary substrate is Gasdermin D.[10] Cleavage of Gasdermin D by caspase-4 leads to pyroptosis and the release of cellular contents, which in turn can activate the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing of pro-inflammatory cytokines.[1]

Caption: Non-canonical inflammasome pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Profile of VRT-043198

The selectivity of VRT-043198, the active metabolite of this compound, is a key feature of its therapeutic potential. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of VRT-043198 against a panel of human caspases.

Table 1: Inhibitory Constants (Ki) of VRT-043198

| Caspase | Ki (nM) | Reference(s) |

| Caspase-1 | 0.8 | [3][4][5] |

| Caspase-4 | <0.6 | [4][5] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of VRT-043198

| Caspase | IC50 (nM) | Reference(s) |

| Caspase-1 | 0.204 | [11][12] |

| Caspase-3 | 21,500 | [13] |

| Caspase-4 | 14.5 | [11][12] |

| Caspase-5 | 10.6 | [12] |

| Caspase-6 | 560 | [13] |

| Caspase-7 | 16,000 | [13] |

| Caspase-8 | 3.3 | [11][12] |

| Caspase-9 | 5.07 | [11][12] |

| Caspase-10 | 66.5 | [12] |

| Caspase-14 | 58.5 | [12] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Caspase Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified caspases.

Workflow:

References

- 1. invivogen.com [invivogen.com]

- 2. Belnacasan - Wikipedia [en.wikipedia.org]

- 3. This compound (Belnacasan) | Caspase-1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. VX 765 | Caspases | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase 1 - Wikipedia [en.wikipedia.org]

- 9. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]

- 11. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Caspase-1/4 Inhibitor, this compound [sigmaaldrich.com]

The Preclinical Profile of VX-765: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

VX-765, also known as Belnacasan, is an orally bioavailable prodrug that has garnered significant attention in preclinical research for its potential therapeutic applications in a range of inflammatory and autoimmune diseases.[1] Its mechanism of action lies in the potent and selective inhibition of caspase-1, a critical enzyme in the inflammatory cascade.[2][3] This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format to facilitate research and development efforts.

Mechanism of Action: Targeting the Inflammasome

This compound is systemically converted to its active metabolite, VRT-043198, by plasma esterases.[4][5] VRT-043198 is a potent, selective, and competitive inhibitor of caspase-1 (also known as interleukin-1 converting enzyme or ICE).[1][2] Caspase-1 plays a crucial role in the innate immune response by mediating the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[1][6] By inhibiting caspase-1, VRT-043198 effectively blocks the production of mature IL-1β and IL-18, thereby dampening the inflammatory response.[4][7] This targeted approach has shown promise in various preclinical models of inflammatory conditions.[3] The active metabolite, VRT-043198, has IC50 values of 0.67 ± 0.55 nM and 1.9 ± 0.80 nM for inhibiting IL-1β release from peripheral blood mononuclear cells (PBMCs) and whole blood, respectively, and exhibits Ki values of 0.8 nM and 0.6 nM for caspase-1 and caspase-4.[5]

Pharmacokinetics

This compound is a prodrug designed for oral administration and is efficiently converted to its active metabolite, VRT-043198, in vivo.[2][8] Preclinical studies in mice have characterized the pharmacokinetic profiles of both the prodrug and its active form in various biological matrices.

Table 1: Pharmacokinetic Parameters of this compound and VRT-043198 in Mice Following a Single Intraperitoneal Injection (50 mg/kg) [9]

| Analyte | Matrix | Cmax (µM) | Tmax (h) | t½ (h) |

| This compound | Plasma | ~3 | ~0.25 | 3.2 |

| Brain | ~1.5 | ~0.25 | Not Quantifiable | |

| CSF | ~0.1 | ~0.25 | Not Quantifiable | |

| VRT-043198 | Plasma | ~10 | ~0.5 | Not Quantifiable |

| Brain | ~3.5 | ~0.5 | 1.0 | |

| CSF | ~0.2 | ~0.5 | Not Quantifiable |

Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; t½: Half-life; CSF: Cerebrospinal fluid.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in a wide range of preclinical models, demonstrating its anti-inflammatory and disease-modifying potential.

Table 2: Summary of Preclinical Pharmacodynamic Studies of this compound

| Disease Model | Species | Dosing Regimen | Key Pharmacodynamic Effects | Reference(s) |

| Collagen-Induced Arthritis (CIA) | Mouse | 100 mg/kg, i.p., twice daily | Reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, decreased serum IL-1β, IL-18, and IL-33. | [1][10] |

| Myocardial Ischemia/Reperfusion Injury | Rat | 16 mg/kg or 32 mg/kg, i.v. | Reduced infarct size, preserved ventricular function, decreased circulating IL-1β. | [11][12][13] |

| LPS-Induced Inflammation | Mouse | 25-200 mg/kg, p.o. | Inhibited LPS-induced secretion of IL-1β. | [2][5] |

| Chemotherapy-Induced Ovarian Injury | Mouse | 100 mg/kg, gavage | Increased the number of primordial follicles. | [14] |

| HIV-1 Infection | Humanized Mouse | Not specified | Reduced immune activation, prevented CD4+ T cell depletion, lowered viral load and total HIV-1 DNA. | [15][16][17] |

| Diabetic Nephropathy | Mouse | 100 mg/kg, i.p. | Ameliorated renal function, suppressed inflammatory cell infiltration and pyroptosis, mitigated tubulointerstitial fibrosis. | [18] |

| Alzheimer's Disease Model | Mouse | 50 mg/kg, i.p. | Delayed cognitive deficits. | [9] |

i.p.: Intraperitoneal; i.v.: Intravenous; p.o.: Oral administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key in vivo experiments.

Collagen-Induced Arthritis (CIA) in Mice

This model is a widely used preclinical tool for evaluating potential treatments for rheumatoid arthritis.[1]

1. Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.[1]

2. Induction of Arthritis:

- Primary Immunization (Day 0): Bovine type II collagen (2 mg/mL) is emulsified in Complete Freund's Adjuvant (CFA) at a 1:1 ratio. 100 µL of the emulsion is injected intradermally at the base of the tail.[1]

- Booster Immunization (Day 21): Bovine type II collagen (2 mg/mL) is emulsified in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio. 100 µL of the emulsion is injected intradermally at the base of the tail.[1]

3. Treatment:

- This compound is administered, for example, at 100 mg/kg via intraperitoneal injection twice daily, starting from the day of the booster immunization for a duration of 4 weeks.[10]

4. Assessment of Arthritis:

- Clinical Scoring: Arthritis severity is scored visually based on erythema and swelling of the paws.[1]

- Histological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.[1]

- Serum Cytokine Measurement: Blood is collected, and serum levels of IL-1β and IL-18 are measured using ELISA kits.[1]

Day0 [label="Day 0:\nPrimary Immunization\n(Collagen in CFA)"];

Day21 [label="Day 21:\nBooster Immunization\n(Collagen in IFA)"];

Treatment [label="Weeks 3-7:\nthis compound or Vehicle\nAdministration"];

Assessment [label="Weeks 3-7:\nClinical Scoring\nof Arthritis"];

Endpoint [label="Week 7:\nEndpoint Analysis\n(Histology, Cytokines)"];

Day0 -> Day21;

Day21 -> Treatment;

Treatment -> Assessment;

Assessment -> Endpoint;

}

Myocardial Ischemia/Reperfusion (I/R) Injury in Rats

This model simulates the pathophysiology of a heart attack and subsequent reperfusion therapy.[1]

1. Animals: Male Sprague-Dawley or Wistar rats are commonly used.[1]

2. Surgical Procedure:

- Rats are anesthetized, intubated, and ventilated.

- A thoracotomy is performed to expose the heart.

- The left anterior descending (LAD) coronary artery is ligated to induce ischemia for a defined period (e.g., 60 minutes).[11]

- The ligature is then released to allow for reperfusion (e.g., 120 minutes).[11]

3. Treatment:

- This compound (e.g., 16 mg/kg or 32 mg/kg) or vehicle is administered intravenously immediately before reperfusion.[11]

4. Endpoint Analysis:

- Infarct Size Measurement: The heart is excised, and the area at risk and the infarcted area are determined using staining techniques (e.g., TTC staining).[11][12]

- Cardiac Function: Echocardiography can be performed to assess cardiac function.

- Biomarker Analysis: Blood samples can be collected to measure levels of cardiac enzymes and inflammatory cytokines like IL-1β.[11]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The preclinical data for this compound demonstrates a clear relationship between its pharmacokinetic profile and its pharmacodynamic effects. The rapid conversion of the prodrug to the active metabolite, VRT-043198, leads to sufficient systemic and tissue exposure to engage the target, caspase-1. This target engagement results in the inhibition of IL-1β and IL-18 production, which in turn leads to the observed anti-inflammatory and tissue-protective effects in various disease models.

References

- 1. benchchem.com [benchchem.com]

- 2. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. invivogen.com [invivogen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. apexbt.com [apexbt.com]

- 8. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (this compound), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-symptomatic Caspase-1 inhibitor delays cognitive decline in a mouse model of Alzheimer disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Highly Selective Caspase-1 Inhibitor this compound Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell–cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound has a Protective Effect on Mice with Ovarian Injury Caused by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro and in vivo studies on VX-765 efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of VX-765 (Belnacasan), a selective inhibitor of the interleukin-1β converting enzyme (ICE)/caspase-1. This compound is a prodrug that is rapidly metabolized to its active form, VRT-043198.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is an orally available prodrug that is converted by plasma esterases into its active metabolite, VRT-043198.[3] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily of caspases.[4] It acts by covalently modifying the catalytic cysteine residue in the active site of caspase-1.[3] This inhibition blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are key mediators of inflammation.[3][5] this compound has also been shown to inhibit caspase-4 and block pyroptosis, a form of inflammatory cell death.[3]

In Vitro Efficacy

The in vitro activity of this compound's active form, VRT-043198, has been demonstrated through enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of VRT-043198

| Assay Type | Target | Cell Line/System | Key Findings | Reference |

| Enzymatic Assay | Caspase-1 | Recombinant human caspase-1 | Potent inhibition | [2] |

| Cell-Based Assay | IL-1β Release | Human peripheral blood mononuclear cells (PBMCs) | Inhibition of LPS-induced IL-1β secretion | [4][5] |

| Cell-Based Assay | IL-18 Release | Human peripheral blood mononuclear cells (PBMCs) | Inhibition of LPS-induced IL-18 secretion | [4][5] |

| Cell-Based Assay | Cytokine Specificity | Human peripheral blood mononuclear cells (PBMCs) | No significant effect on the release of IL-1α, TNF-α, IL-6, and IL-8 | [4][5] |

In Vivo Efficacy

This compound has demonstrated significant efficacy in a wide range of preclinical models of inflammatory and autoimmune diseases.

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models

| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (Mouse) | 100 mg/kg, i.p., twice daily (prophylactic) | Significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum cytokine levels.[6] At 100 mg/kg, efficacy was comparable to 5 mg/kg prednisolone.[1][5] | [1][5][6] |

| Myocardial Infarction (Ischemia-Reperfusion Injury) | Rat | 32 mg/kg, i.v. bolus before reperfusion | Decreased infarct size to 29.2 ± 4.9% of the risk zone compared to over 60% in the control group.[1] Combination with the P2Y12 antagonist ticagrelor (B1683153) further reduced infarct size to 17.5 ± 2.3%.[7] | [1][7] |

| Multiple Sclerosis | Preclinical Model | Intranasal administration | Reduced disease progression by preventing damage to brain cells.[8] | [8] |

| Traumatic Brain Injury | Controlled Cortical Impact (Mouse) | Not specified | Inhibited the expression of caspase-1, IL-1β, and IL-18, and curbed gasdermin D (GSDMD) cleavage and ASC oligomerization in the injured cortex.[9] | [9] |

| HIV-1 Infection | Humanized NSG Mice | 200 mg/kg, i.p., daily for 21 days | Significantly reduced circulating levels of IL-18 and TNF-α, preserved CD4+ T cells, and lowered plasma viral load and total HIV-1 DNA in the spleen.[10][11] | [10][11] |

| Spinal Cord Injury | Mouse | Not specified | Reduced fibrotic area, promoted white matter myelination, alleviated motor neuron injury, and improved functional recovery.[12] | [12] |

| Diabetic Nephropathy | Diabetic Mice | 100 mg/kg | Ameliorated renal function, suppressed inflammatory cell infiltration and pyroptosis-associated protein expression, and mitigated tubulointerstitial fibrosis.[13] | [13] |

| Acute Liver Failure | D-GalN/LPS-induced (Mouse) | 100 mg/kg, i.p., 2 hours prior to D-GalN/LPS | Significantly reduced mortality rate and liver pathological damage.[14] | [14] |

| Epilepsy | Chronic Epilepsy (Mouse) | 12.5-200 mg/kg | Significantly reduced chronic epileptic activity in a dose-dependent manner (effective at ≥50 mg/kg).[15] | [15] |

| Ovarian Injury (Chemotherapy-induced) | Mouse | Gavage, once a day for 21 days | Maintained the level of AMH and inhibited the recruitment of primordial follicles, protecting against gonadotoxicity.[16] | [16] |

Experimental Protocols

In Vitro Caspase-1 Enzymatic Assay

This assay directly measures the ability of VRT-043198 to inhibit the enzymatic activity of purified caspase-1.[17]

Materials:

-

Recombinant human caspase-1 enzyme

-

VRT-043198 (active metabolite of this compound)

-

Assay buffer (e.g., HEPES buffer with DTT and glycerol)

-

Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorescent substrate like Ac-YVAD-AMC)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a serial dilution of VRT-043198 in the assay buffer.

-

In a 96-well plate, add the recombinant caspase-1 enzyme to each well.

-

Add the different concentrations of VRT-043198 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the caspase-1 substrate to each well.

-

Immediately measure the absorbance (at 405 nm for pNA substrate) or fluorescence (Ex/Em ~380/460 nm for AMC substrate) over time using a plate reader.

-

Calculate the rate of substrate cleavage.

-

Determine the percentage of inhibition by comparing the rates in the inhibitor-treated wells to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

Cell-Based Assay for IL-1β Release

This assay assesses the ability of this compound to inhibit the release of IL-1β from immune cells, a key downstream effect of caspase-1 activation.[17]

Materials:

-

Immune cells (e.g., human PBMCs or THP-1 monocytic cell line)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Inflammasome activator (e.g., ATP or Nigericin)

-

Commercially available IL-1β ELISA kit

Procedure:

-

Cell Culture and Priming: Culture the immune cells and prime them with LPS (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammasome Activation: Stimulate the NLRP3 inflammasome with a second signal, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM), for an additional 30-60 minutes.

-

Supernatant Collection: Centrifuge the cell plates to pellet the cells and collect the cell culture supernatants.

-

IL-1β Quantification: Quantify the amount of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.

-

Calculate the concentration of IL-1β in each sample.

-

Determine the percentage of inhibition of IL-1β release for each this compound concentration compared to the stimulated vehicle control.

-

Calculate the IC50 value from the dose-response curve.[17]

-

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits Caspase-1, blocking cytokine maturation and pyroptosis.

Caption: Workflow for assessing this compound efficacy in vitro and in vivo.

Conclusion

This compound has demonstrated robust anti-inflammatory and disease-modifying effects across a range of preclinical disease models.[15] Its mechanism of action, centered on the selective inhibition of caspase-1 and the subsequent reduction of IL-1β and IL-18, provides a strong rationale for its therapeutic potential in various inflammatory and autoimmune diseases.[18][19] The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. While preclinical efficacy has been significant, the translation to clinical success has faced challenges, with Phase II trials in psoriasis and epilepsy not meeting their primary efficacy endpoints.[15] Nevertheless, ongoing research continues to explore the therapeutic utility of this compound in a variety of indications.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Reduces Disease Progression in Preclinical Model of Multiple Sclerosis | Vulcanchem [vulcanchem.com]

- 9. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]

- 11. elifesciences.org [elifesciences.org]

- 12. This compound reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits pyroptosis and reduces inflammation to prevent acute liver failure by upregulating PPARα expression | Annals of Hepatology [elsevier.es]

- 15. benchchem.com [benchchem.com]

- 16. This compound has a Protective Effect on Mice with Ovarian Injury Caused by Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

VX-765 target validation and cellular pathways

An In-Depth Technical Guide to VX-765: Target Validation and Cellular Pathways

This guide provides a comprehensive technical overview of this compound (Belnacasan), a selective, orally bioavailable prodrug inhibitor of caspase-1. It is intended for researchers, scientists, and drug development professionals investigating the role of the inflammasome in disease. This document details the mechanism of action of this compound, its effects on key cellular pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Target and Mechanism of Action

This compound is a prodrug that is rapidly converted in vivo by plasma esterases to its active metabolite, VRT-043198.[1][2][3][4] VRT-043198 is a potent, selective, and irreversible inhibitor of the caspase-1 subfamily of caspases.[2][5] The primary target is caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][3][6] The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the active site of caspase-1, thereby blocking its enzymatic function.[1][4] By inhibiting caspase-1, this compound effectively prevents the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2][3] It has also been reported to inhibit pyroptosis, a form of pro-inflammatory programmed cell death.[1][3] VRT-043198 also demonstrates potent inhibition of caspase-4, which is involved in the non-canonical inflammasome pathway.[1][5]

Caption: Mechanism of Action of this compound.

Modulation of Cellular Pathways

This compound primarily interferes with the inflammasome signaling pathway, a critical component of the innate immune system.

The Canonical Inflammasome Pathway

Inflammasomes are multi-protein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[7] The NLRP3 inflammasome, a well-characterized example, is activated by a wide range of stimuli.[8][9] Activation leads to the recruitment of the adaptor protein ASC, which in turn recruits pro-caspase-1.[6][10] This proximity induces the auto-cleavage and activation of pro-caspase-1.[6] Activated caspase-1 then cleaves its downstream substrates:

-

Pro-IL-1β and Pro-IL-18: These cytokines are cleaved into their mature, biologically active forms, which are then secreted to propagate the inflammatory response.[1][6]

-

Gasdermin D (GSDMD): Cleavage of GSDMD releases its N-terminal domain, which oligomerizes and forms pores in the plasma membrane.[11][12] This leads to cell swelling, lysis, and the release of cellular contents, a process known as pyroptosis.[1][6][13]

This compound, by inhibiting caspase-1, directly blocks both the cytokine maturation and the pyroptotic cell death pathways.[1]

Non-Canonical and Other Pathways

VRT-043198 also inhibits caspase-4, a key component of the non-canonical inflammasome pathway that senses intracellular lipopolysaccharide (LPS).[1] Caspase-4 activation can trigger GSDMD-mediated pyroptosis and induce the activation of the canonical NLRP3 inflammasome.[1]

Recent studies have revealed additional roles for this compound. It has been shown to suppress NLRP3 inflammasome assembly, mitigate mitochondrial damage, and promote mitophagy and efferocytosis in macrophages.[14] Furthermore, in the context of myocardial infarction, this compound has been found to suppress the IL-1β/p38 MAPK pathway.[15]

Caption: this compound Inhibition of the Canonical Inflammasome Pathway.

Quantitative Data Summary

The efficacy of this compound and its active form, VRT-043198, has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Potency of VRT-043198 (Active Form of this compound)

| Target | Assay Type | Potency | Reference |

| Caspase-1 | Cell-free enzymatic assay | Ki = 0.8 nM | [5] |

| Caspase-4 | Cell-free enzymatic assay | Ki < 0.6 nM | [5] |

| IL-1β Release | Human PBMCs | IC50 = 0.67 µM | [5] |

| IL-1β Release | Human Whole Blood | IC50 = 1.9 µM | [5] |

Table 2: Selected In Vivo Efficacy of this compound

| Disease Model | Species | Dose & Administration | Key Findings | Reference |

| Collagen-Induced Arthritis | Mouse | 200 mg/kg, oral | ~60% inhibition of LPS-induced IL-1β production; significant reduction in inflammation scores. | [5] |

| Collagen-Induced Arthritis | Mouse | 100 mg/kg, i.p. | Significantly reduced joint clinical scores, bone erosion, and serum IL-1β/IL-18 levels. | [16][17] |

| Traumatic Brain Injury (TBI) | Mouse | 100 & 200 mg/kg | Significantly decreased IL-1β and IL-18 levels in the injured cortex. | [18] |

| Myocardial Infarction | Rat | 16 mg/kg, i.v. | Significantly reduced infarct size and suppressed NLRP3/caspase-1/IL-1β expression. | [19][16] |

| HIV-1 Infection | Humanized Mouse | N/A | Reduced plasma IL-18 & TNF-α, decreased viral load, and reduced total HIV-1 DNA in the spleen. | [20][21] |

| Epilepsy | Human | 900 mg, TID | Phase 2 study showed a safety profile similar to placebo. | [22] |

Experimental Protocols

Validating the activity of this compound involves a multi-step process, from direct enzymatic assays to cell-based functional assays and in vivo studies.

Caption: General Experimental Workflow for this compound Validation.

In Vitro Caspase-1 Enzymatic Inhibition Assay

This assay directly measures the ability of VRT-043198 (the active form) to inhibit purified caspase-1.[4]

-

Objective: To determine the IC50 or Ki value of the inhibitor against caspase-1.

-

Materials:

-

Protocol:

-

Prepare serial dilutions of VRT-043198 in assay buffer.

-

In a 96-well plate, add recombinant caspase-1 enzyme to each well.

-

Add the diluted inhibitor solutions to the respective wells. Include vehicle and no-enzyme controls.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.[4]

-

Initiate the reaction by adding the caspase-1 substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em ~380/460 nm for AMC) over time.[4]

-

Calculate the reaction rate (slope of the linear portion of the curve) for each well.

-

Determine the percent inhibition relative to the vehicle control and plot against inhibitor concentration to calculate the IC50 value.

-

Cell-Based Inflammasome Activation Assay (IL-1β Release)

This assay validates the inhibitor's effect on a key downstream consequence of caspase-1 activation in a cellular context.[4][24]

-

Objective: To measure the dose-dependent inhibition of IL-1β secretion from immune cells.

-

Materials:

-

Immune cells (e.g., human PBMCs, mouse bone marrow-derived macrophages (BMDMs), or THP-1 monocytic cell line).[25][26]

-

Cell culture medium (e.g., RPMI-1640).

-

Lipopolysaccharide (LPS) for priming (Signal 1).

-

NLRP3 inflammasome activator (e.g., ATP or Nigericin) (Signal 2).

-

This compound, serially diluted in culture medium.

-

Human or mouse IL-1β ELISA kit.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Priming (Signal 1): Treat cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[4]

-

Inhibition: Remove LPS-containing media and replace with fresh media containing serial dilutions of this compound. Incubate for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator (e.g., 2.5 mM ATP for 30-60 minutes) to stimulate inflammasome assembly and caspase-1 activation.[4]

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of mature IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[24][25]

-

Western Blot for Caspase-1 and GSDMD Cleavage

This method provides direct visual evidence of the inhibition of caspase-1 auto-processing and substrate cleavage.[27]

-

Objective: To detect the inhibition of pro-caspase-1 cleavage into its active p20/p10 subunits and the cleavage of GSDMD.

-

Materials:

-

Cell culture and stimulation reagents (as in 4.2).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.[23]

-

Primary antibodies specific for:

-

Caspase-1 (detecting both pro-form and cleaved p20/p10).

-

GSDMD (detecting full-length and cleaved N-terminal fragment).

-

A loading control (e.g., GAPDH or β-actin).

-

-

HRP-conjugated secondary antibodies and chemiluminescent substrate.

-

-

Protocol:

-

Perform cell stimulation as described in protocol 4.2.

-

After stimulation, collect both the cell supernatant and the cell pellet.

-

Lyse the cell pellet with ice-cold lysis buffer.

-

Determine protein concentration in the lysates using a BCA assay.[23]

-

Separate proteins from both lysates and supernatants by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system. A reduction in the appearance of cleaved caspase-1 (p20/p10) and cleaved GSDMD bands in this compound-treated samples indicates effective inhibition.[27]

-

References

- 1. invivogen.com [invivogen.com]

- 2. VX 765 | C24H33ClN4O6 | CID 11398092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Caspase 1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell–cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The caspase-1 inhibitor VX765 upregulates connexin 43 expression and improves cell-cell communication after myocardial infarction via suppressing the IL-1β/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The anti-caspase 1 inhibitor this compound reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Vertex Announces Completion of Phase 2 Study of this compound in People with Epilepsy who did not Respond to Previous Treatment | Vertex Pharmaceuticals [investors.vrtx.com]

- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]

- 25. Measuring the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]